4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline is an organic compound with a complex structure. It belongs to the class of nonlinear optical (NLO) materials. NLO materials exhibit unique optical properties, making them valuable for applications in photonics, telecommunications, and other fields.
Vorbereitungsmethoden
Synthetic Routes: The synthetic route for this compound involves several steps. One common approach is the condensation reaction between 4-(ethylsulfonyl)benzaldehyde and N,N-diphenylaniline . The reaction proceeds under suitable conditions, resulting in the formation of the target compound.
Industrial Production: While research laboratories typically synthesize this compound on a small scale, industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial-scale processes are proprietary and may vary among manufacturers.
Analyse Chemischer Reaktionen
Reactivity: 4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline undergoes various chemical reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its properties.
Substitution: Substituents can be introduced at different positions on the aromatic rings.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) and Lewis acids.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may lead to the formation of sulfoxide or sulfone derivatives.
- Reduction could yield the corresponding amine or other reduced forms.
Wissenschaftliche Forschungsanwendungen
4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline finds applications in:
Nonlinear Optics: Due to its NLO properties, it can be used in frequency conversion devices.
Photonic Devices: It contributes to the development of efficient optical switches and modulators.
Terahertz Applications: Its unique properties make it promising for terahertz photonics.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its application context. For NLO applications, it involves molecular alignment and efficient second-order nonlinear responses. Further studies are needed to explore its interactions with specific targets.
Vergleich Mit ähnlichen Verbindungen
While 4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline is unique, similar compounds include:
- Other organic NLO materials with similar core structures.
DAST (4-(N,N-dimethylamino)styryl)-1-methylpyridinium 4-methylbenzenesulfonate): A benchmark NLO crystal with comparable properties.
Eigenschaften
Molekularformel |
C28H25NO2S |
---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
4-[(E)-2-(4-ethylsulfonylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C28H25NO2S/c1-2-32(30,31)28-21-17-24(18-22-28)14-13-23-15-19-27(20-16-23)29(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-22H,2H2,1H3/b14-13+ |
InChI-Schlüssel |
BVDBEMBHGBBXKJ-BUHFOSPRSA-N |
Isomerische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.